molecular formula C22H24N6O3S B4744943 5-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

5-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B4744943
M. Wt: 452.5 g/mol
InChI Key: KSOBUYBTZNHWAB-UHFFFAOYSA-N
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Description

5-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a benzothiazole moiety, and a piperazine ring. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the benzothiazole and piperazine moieties. Common reagents used in these reactions include various halogenated compounds, amines, and acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has a wide range of applications in scientific research, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **5-[2-(4-methylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
  • **5-[2-(4-ethylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Uniqueness

The uniqueness of 5-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3S/c1-14-20-17(24-28(21(20)31)22-23-16-5-3-4-6-18(16)32-22)13-19(30)27(14)12-9-25-7-10-26(11-8-25)15(2)29/h3-6,13,24H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOBUYBTZNHWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=O)N1CCN3CCN(CC3)C(=O)C)NN(C2=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 2
Reactant of Route 2
5-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 3
5-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 4
5-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 5
Reactant of Route 5
5-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 6
Reactant of Route 6
5-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

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